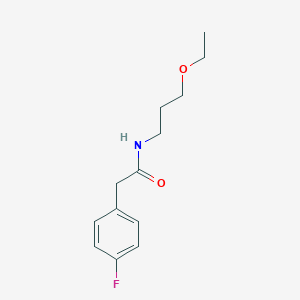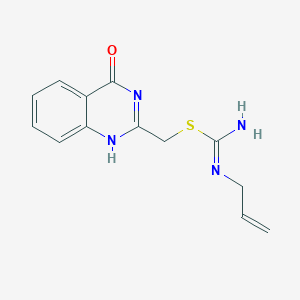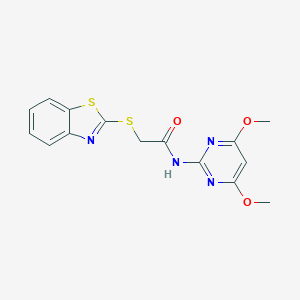![molecular formula C15H22N2OS B216365 1-Cyclopentyl-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B216365.png)
1-Cyclopentyl-3-[2-(4-methoxyphenyl)ethyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-3-[2-(4-methoxyphenyl)ethyl]thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPI-169 and has a molecular formula of C17H24N2OS. The purpose of
Applications De Recherche Scientifique
1-Cyclopentyl-3-[2-(4-methoxyphenyl)ethyl]thiourea has been studied for its potential applications in various fields such as cancer research, neuroscience, and immunology. In cancer research, CPI-169 has been shown to inhibit the activity of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. This inhibition leads to the suppression of cancer cell growth and proliferation. In neuroscience, CPI-169 has been studied for its potential to improve cognitive function in individuals with Alzheimer's disease. In immunology, CPI-169 has been shown to modulate the immune response by regulating the activity of T cells.
Mécanisme D'action
The mechanism of action of 1-Cyclopentyl-3-[2-(4-methoxyphenyl)ethyl]thiourea involves the inhibition of the BET family of proteins. These proteins are involved in the regulation of gene expression by binding to acetylated histones. By inhibiting the activity of these proteins, CPI-169 leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Cyclopentyl-3-[2-(4-methoxyphenyl)ethyl]thiourea depend on the specific application being studied. In cancer research, CPI-169 has been shown to induce apoptosis, inhibit cell cycle progression, and reduce tumor growth. In neuroscience, CPI-169 has been shown to improve cognitive function by reducing inflammation and oxidative stress in the brain. In immunology, CPI-169 has been shown to modulate the immune response by regulating the activity of T cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Cyclopentyl-3-[2-(4-methoxyphenyl)ethyl]thiourea in lab experiments include its specificity and potency in inhibiting the BET family of proteins. However, one limitation of using CPI-169 is its potential toxicity and off-target effects. Therefore, careful consideration must be taken when designing experiments using this compound.
Orientations Futures
For the study of CPI-169 include further investigation of its potential applications, development of more specific and potent inhibitors, and exploration of new delivery techniques.
Méthodes De Synthèse
The synthesis of 1-Cyclopentyl-3-[2-(4-methoxyphenyl)ethyl]thiourea involves the reaction between cyclopentyl isothiocyanate and 4-methoxyphenethylamine. The reaction takes place in the presence of a base such as potassium carbonate or sodium hydroxide. The resulting product is then purified through various techniques such as column chromatography or recrystallization.
Propriétés
Nom du produit |
1-Cyclopentyl-3-[2-(4-methoxyphenyl)ethyl]thiourea |
|---|---|
Formule moléculaire |
C15H22N2OS |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
1-cyclopentyl-3-[2-(4-methoxyphenyl)ethyl]thiourea |
InChI |
InChI=1S/C15H22N2OS/c1-18-14-8-6-12(7-9-14)10-11-16-15(19)17-13-4-2-3-5-13/h6-9,13H,2-5,10-11H2,1H3,(H2,16,17,19) |
Clé InChI |
UZHCMDMNNCLDQF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCNC(=S)NC2CCCC2 |
SMILES canonique |
COC1=CC=C(C=C1)CCNC(=S)NC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B216282.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B216285.png)

![3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216287.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide](/img/structure/B216289.png)
![N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide](/img/structure/B216291.png)
![2-{[4-(4-butylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B216297.png)
![11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216299.png)
![10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216300.png)
![11-(4-fluorophenyl)-3,3-dimethyl-1-oxo-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B216301.png)
![5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B216311.png)

![2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one](/img/structure/B216317.png)
